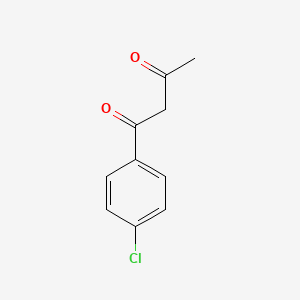

1-(4-Chlorophenyl)butane-1,3-dione

Description

Overview of 1-(4-Chlorophenyl)butane-1,3-dione within Beta-Diketone Chemistry

Beta-diketones are well-known for their ability to exist as a mixture of keto and enol tautomers. masterorganicchemistry.comyoutube.com This keto-enol tautomerism is a fundamental concept in organic chemistry, and this compound serves as an excellent model for studying this phenomenon. The equilibrium between the diketo form and the enol form is influenced by various factors, including the solvent and the electronic effects of substituents on the molecule. masterorganicchemistry.com The presence of the electron-withdrawing chloro group on the phenyl ring of this compound influences the acidity of the α-protons and the stability of the corresponding enolate, which in turn affects the position of the keto-enol equilibrium. stackexchange.com

The enol form of β-diketones is stabilized by intramolecular hydrogen bonding and conjugation, which can make the enol tautomer surprisingly stable. libretexts.org In the case of this compound, the enol form can exist in two different tautomeric forms, with the enolization occurring at either of the two carbonyl groups. The relative stability of these enol tautomers is a subject of research interest. stackexchange.com

Research Significance of this compound and its Analogues

The research significance of this compound and its analogues extends across various domains of chemistry. These compounds are extensively used as precursors in the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. For instance, the reaction of this compound with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings, which are important structural motifs in many biologically active molecules.

Furthermore, the ability of β-diketones to form stable metal complexes has been widely exploited. mdpi.com The enolate form of this compound acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a six-membered chelate ring. researchgate.net These metal complexes have found applications in catalysis, materials science, and as analytical reagents.

Analogues of this compound, such as 4,4,4-trifluoro-1-(4-chlorophenyl)butane-1,3-dione, are important intermediates in the synthesis of pharmaceuticals. chemicalbook.com For example, this trifluorinated analogue is a key building block for the synthesis of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). google.com The introduction of fluorine atoms can significantly alter the electronic properties and reactivity of the molecule, leading to analogues with enhanced or different functionalities. Another related compound, 1,4-bis(4-chlorophenyl)butane-1,4-dione, is a useful intermediate for synthesizing substituted furans, pyrroles, and thiophenes. nih.govresearchgate.net

Structural Features and their Influence on Reactivity and Applications

The structural features of this compound are central to its reactivity and potential applications. The molecule consists of a 4-chlorophenyl group attached to a butane-1,3-dione moiety.

Key Structural Features:

β-Dicarbonyl System: The two carbonyl groups separated by a methylene (B1212753) group are the most reactive part of the molecule. This system is responsible for the keto-enol tautomerism and the acidity of the α-protons.

4-Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring exerts an electron-withdrawing inductive effect and a weak deactivating resonance effect. This influences the electron density distribution within the molecule, affecting the reactivity of the carbonyl groups and the acidity of the α-protons.

Methylene Bridge: The CH₂ group between the two carbonyls is acidic due to the electron-withdrawing effect of both adjacent carbonyl groups. Deprotonation at this position leads to the formation of a resonance-stabilized enolate ion.

These structural features collectively determine the chemical behavior of this compound. The acidity of the α-protons makes it a useful C-H acid in various condensation reactions. The ability to form stable enolates and metal chelates is the basis for its application in synthesis and coordination chemistry. The specific substitution pattern on the aromatic ring can be modified to fine-tune the electronic and steric properties of the molecule, allowing for the design of analogues with specific desired characteristics for various research applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWDRSJRFMTIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285554 | |

| Record name | 1-(4-chlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6302-55-2 | |

| Record name | 6302-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 4 Chlorophenyl Butane 1,3 Dione

Optimized Synthetic Routes for 1-(4-Chlorophenyl)butane-1,3-dione

Direct Bromination and Chlorination of Phenylbutane-1,3-dione Precursors for Halogenation

The direct halogenation of 1-phenylbutane-1,3-dione serves as a straightforward method to introduce chloro or bromo substituents onto the phenyl ring. This electrophilic aromatic substitution reaction is typically carried out using a halogenating agent in the presence of a Lewis acid catalyst. The specific isomer formed, including the desired 4-chloro derivative, depends on the reaction conditions and the directing effects of the diketone moiety.

Base-Mediated Aldol (B89426) Condensation with 4-Chlorobenzaldehyde (B46862) and Acetylacetone (B45752)

A common and effective route to this compound involves the base-mediated aldol condensation. masterorganicchemistry.comkhanacademy.org This reaction joins 4-chlorobenzaldehyde with acetylacetone. The process is typically initiated by a base that deprotonates acetylacetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration of the aldol addition product yields the target α,β-unsaturated ketone. masterorganicchemistry.comkhanacademy.orgyoutube.com

| Reactant 1 | Reactant 2 | Base | Product |

| 4-Chlorobenzaldehyde | Acetylacetone | Sodium Hydroxide | This compound |

Electrochemical Radical Reactions for C-C Bond Construction

Electrochemical methods offer a green and efficient alternative for constructing the carbon-carbon bonds in this compound and its analogs. nih.govfigshare.comacs.org These reactions proceed via the generation of radical intermediates under catalyst-free and oxidant-free conditions. nih.govfigshare.com For instance, the electrochemical reaction of enol acetates and 1,3-diketones can lead to the formation of 1,4-dicarbonyl compounds. nih.govfigshare.comacs.org This approach is valued for its broad substrate scope and good functional group tolerance. nih.govfigshare.com

| Reaction Type | Reactants | Conditions | Product Type |

| Electrochemical Radical Reaction | Enol Acetates, 1,3-Diketones | Catalyst-free, Oxidant-free | 1,4-Diketones |

Multi-component Approaches for Derivatization

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comnih.govdovepress.com This strategy is valuable for creating libraries of structurally diverse molecules from simple precursors. dovepress.com While a specific MCR for the direct synthesis of this compound is not prominently described, the derivatization of this compound and related 1,3-diones is often achieved using MCRs like the Biginelli or Hantzsch reactions to generate heterocyclic scaffolds. nih.govmdpi.com

| MCR Name | Typical Reactants | Typical Product |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia | 1,4-Dihydropyridine |

| Passerini Reaction | Isocyanide, Carboxylic Acid, Aldehyde/Ketone | α-Acyloxyamide |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Aldehyde/Ketone, Primary Amine | α-Acylaminoamide |

Regioselective Synthesis of 1-(4-Chlorophenyl)-2-(hydroxyimino)butane-1,3-dione

The synthesis of the oxime derivative, 1-(4-chlorophenyl)-2-(hydroxyimino)butane-1,3-dione, requires a regioselective approach to introduce the hydroxyimino group at the C2 position. This is typically achieved by reacting this compound with a nitrosating agent, such as sodium nitrite, in an acidic medium. The reaction proceeds through the formation of a nitroso intermediate which then tautomerizes to the more stable oxime. The regioselectivity is dictated by the higher acidity of the methylene (B1212753) protons situated between the two carbonyl groups.

Synthesis of Trifluoro-Analogues: 4,4,4-Trifluoro-1-(4-Chlorophenyl)butane-1,3-dione

The trifluoromethylated analogue, 4,4,4-trifluoro-1-(4-chlorophenyl)butane-1,3-dione, is a compound of interest in medicinal and agricultural chemistry due to the unique properties conferred by the trifluoromethyl group. chemimpex.com Its synthesis often involves a Claisen condensation reaction between a derivative of 4-chlorobenzene and a trifluoroacetylating agent. A common method is the reaction of 4-chloroacetophenone with ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium methoxide (B1231860) or sodium ethoxide. chemicalbook.com

| Reactant 1 | Reactant 2 | Base | Product |

| 4-Chloroacetophenone | Ethyl Trifluoroacetate | Sodium Methoxide | 4,4,4-Trifluoro-1-(4-chlorophenyl)butane-1,3-dione |

This synthetic route is analogous to the synthesis of other trifluorinated β-diketones and is a reliable method for introducing the trifluoroacetyl group. chemicalbook.comsigmaaldrich.com

Synthesis of 4,4,4-Trichloro-1-(4-Chlorophenyl)butane-1,3-dione

The synthesis of 4,4,4-trichloro-1-(4-chlorophenyl)butane-1,3-dione has been achieved through the acylation of a ketal precursor. google.com This method involves the reaction of 1,1-dimethoxy-1-(4-chlorophenyl)propane with trichloroacetic acid chloride in the presence of a base. google.com

The procedure commences with the dissolution of 1,1-dimethoxy-1-(4-chlorophenyl)propane and pyridine (B92270) in absolute chloroform (B151607). google.com This solution is cooled to 0°C before the dropwise addition of a solution of trichloroacetic acid chloride in absolute chloroform, under constant stirring. The reaction mixture is then maintained under these stirred conditions for a period of 10 to 12 hours. google.com Following the reaction period, the workup process involves the addition of 2M sulfuric acid and subsequent heating at 80°C for 2 hours to facilitate the isolation of the target compound. google.com This synthetic route provides a targeted pathway to this specific chlorinated β-diketone derivative.

Table 1: Reaction Parameters for the Synthesis of 4,4,4-Trichloro-1-(4-Chlorophenyl)butane-1,3-dione google.com

| Parameter | Details |

| Starting Material A | 1,1-dimethoxy-1-(4-chlorophenyl)propane |

| Starting Material B | Trichloroacetic acid chloride |

| Base | Pyridine |

| Solvent | Absolute Chloroform |

| Initial Temperature | 0°C |

| Reaction Time | 10-12 hours |

| Work-up Reagent | 2M Sulfuric Acid |

Mechanistic Investigations of 1 4 Chlorophenyl Butane 1,3 Dione Reactions

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reaction generally proceeds via a two-step mechanism. masterorganicchemistry.commsu.edu In the first, rate-determining step, the aromatic ring's π-electron system acts as a nucleophile and attacks the electrophile (E+), disrupting the ring's aromaticity and forming a positively charged carbocation intermediate known as a benzenonium ion or σ-complex. masterorganicchemistry.comlibretexts.org In the second, faster step, a proton is removed from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.comlibretexts.org

For a substituted benzene (B151609) derivative such as 1-(4-chlorophenyl)butane-1,3-dione, the existing substituents on the ring influence both the rate of reaction and the position of the incoming electrophile. The molecule has two substituents on the phenyl ring: a chloro group and a butane-1,3-dione (acyl) group.

Chloro Group : The chlorine atom is an electron-withdrawing group due to its electronegativity, which deactivates the ring towards electrophilic attack compared to benzene. However, it is an ortho, para-director because its lone pairs of electrons can stabilize the carbocation intermediate through resonance when the attack occurs at the ortho or para positions. Since the para position is already occupied by the butane-1,3-dione group, the chloro group directs incoming electrophiles to the positions ortho to it (C2 and C6).

Butane-1,3-dione Group : The acyl group is a deactivating group and a meta-director. Its carbonyl groups withdraw electron density from the aromatic ring, making it less nucleophilic. It directs incoming electrophiles to the positions meta to it (C3 and C5).

The directing effects of the two substituents are therefore in agreement, both favoring substitution at the C3 and C5 positions (which are ortho to the chlorine and meta to the acyl group). Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu The specific electrophile is generated using catalysts; for instance, a Lewis acid like AlCl₃ or FeCl₃ is used in halogenation and Friedel-Crafts reactions, while a mixture of nitric and sulfuric acid is used for nitration to form the nitronium ion (NO₂⁺). masterorganicchemistry.commsu.edu

Nucleophilic Substitution Reactions and Reactivity

The primary sites for nucleophilic attack on this compound are the electrophilic carbon atoms of the two carbonyl groups. The reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the negative charge that develops on the oxygen atom during the initial attack.

The molecule can be deprotonated at the central α-carbon (the CH₂ group flanked by the two carbonyls) to form a stabilized enolate. fiveable.me This enolate is a potent nucleophile and is central to many of the compound's reactions, including condensation reactions. The acidity of these α-hydrogens is significantly increased due to the ability of both adjacent carbonyl groups to delocalize the resulting negative charge through resonance. fiveable.me

While nucleophilic aromatic substitution (where a nucleophile replaces a leaving group on the aromatic ring) is a known reaction type, it typically requires either strongly activated rings (with powerful electron-withdrawing groups) or harsh reaction conditions. For this compound, nucleophilic reactions at the carbonyl groups or via the enolate intermediate are far more common.

Condensation Reactions with Various Nucleophiles

This compound, as a β-diketone, readily undergoes condensation reactions with a variety of nucleophiles. These reactions often proceed via the formation of a stabilized enolate intermediate in the presence of a base. fiveable.me This enolate then acts as the nucleophile.

A key example is the Claisen condensation, or more specifically for a diketone, reactions that follow a similar mechanistic pattern. In a mixed Claisen-type reaction, the enolate of this compound can attack an electrophilic ester, leading to the formation of a new carbon-carbon bond. fiveable.me The phenyl group in the molecule helps to stabilize the enolate through resonance, enhancing the efficiency of the condensation. fiveable.me

Another significant condensation reaction for β-diketones is the Paal-Knorr synthesis, where they react with hydrazines or amines to form five-membered heterocyclic compounds like pyrazoles or pyrroles, respectively. For example, the reaction of a β-diketone with hydrazine (B178648) hydrochloride involves the initial formation of a hydrazone, followed by cyclization and dehydration to yield the substituted pyrazole (B372694). The synthesis of 4,4,4-trifluoro-1-(4-chlorophenyl)butane-1,3-dione, a related compound, is a precursor step in the synthesis of a pyrazole derivative. chemicalbook.com

Proton Dissociation Processes and Thermodynamic Parameters

The protons on the α-carbon (the CH₂ group) of this compound are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. The removal of a proton by a base results in the formation of a resonance-stabilized enolate anion. The stability of this conjugate base is the reason for the enhanced acidity compared to a simple ketone.

The thermodynamics of the keto-enol tautomerism have been studied for various β-diketones. researchgate.net The enolization process involves changes in enthalpy (ΔH) and entropy (ΔS).

Enthalpy (ΔH) : The conversion from the keto to the enol form is typically exothermic for 1,3-diketones, meaning the enol form is energetically more stable. This is attributed to the stabilizing effects of conjugation and intramolecular hydrogen bonding in the enol. Values for –ΔH for the enolization of various β-diketones range from 1.3 to 4.6 kcal/mol. researchgate.net

Entropy (ΔS) : The enol form is more ordered and rigid than the keto form due to the intramolecular hydrogen bond that locks the molecule into a cyclic conformation. This leads to a decrease in entropy upon enolization (a negative ΔS value). Values for –ΔS range from 3.4 to 9.5 cal/mol·K for different β-diketones. researchgate.net

The equilibrium constant (K_enol_) for the tautomerism is determined by the Gibbs free energy change (ΔG), according to the equation ΔG = -RTln(K_enol_) = ΔH - TΔS. The balance between the favorable enthalpy change and the unfavorable entropy change determines the position of the equilibrium at a given temperature. Studies on pentane-2,4-dione, a simple β-diketone, show that the keto tautomer is preferentially solvated (and thus stabilized) in polar solvents. researchgate.net

Table 2: Thermodynamic Parameters for Enolization of β-Diketones

| Thermodynamic Parameter | Typical Sign | Rationale for 1,3-Diketones |

|---|---|---|

| ΔH (Enthalpy) | Negative (Exothermic) | The enol form is stabilized by conjugation and intramolecular hydrogen bonding, making it lower in energy than the keto form. researchgate.net |

| ΔS (Entropy) | Negative | The formation of the rigid, cyclic, hydrogen-bonded structure in the enol form reduces the molecule's rotational freedom, leading to a more ordered state. researchgate.net |

| ΔG (Gibbs Free Energy) | Dependent on T, ΔH, and ΔS | The spontaneity and position of the equilibrium depend on the interplay between the favorable enthalpy and unfavorable entropy changes. |

Coordination Chemistry of 1 4 Chlorophenyl Butane 1,3 Dione As a Ligand

Ligand Properties of 1-(4-Chlorophenyl)butane-1,3-dione in Metal Complexation

This compound, with the empirical formula C₁₀H₉ClO₂, primarily exists in a dynamic equilibrium between its keto and enol tautomeric forms. sigmaaldrich.commasterorganicchemistry.comsigmaaldrich.com The enol form is particularly significant for metal complexation, as the deprotonation of its hydroxyl group facilitates the formation of a six-membered chelate ring with a metal center. masterorganicchemistry.comstackexchange.com This chelation is a result of the molecule acting as a bidentate ligand, coordinating to the metal ion through its two oxygen atoms. nih.govscispace.com The presence of the 4-chlorophenyl group, an electron-withdrawing substituent, can influence the acidity of the enolic proton and the electronic properties of the resulting metal complex. rsc.org

Formation of Metal-1-(4-Chlorophenyl)butane-1,3-dione Complexes

The formation of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The process is often facilitated by the presence of a base to promote the deprotonation of the ligand.

The rate-determining step in the formation of many metal-β-diketonate complexes is the deprotonation of the ligand to form the enolate. masterorganicchemistry.com The rate of this enolization can be catalyzed by both acids and bases. masterorganicchemistry.com In the context of complex formation, the presence of a base is crucial for generating the anionic form of this compound, which then readily coordinates to the metal ion. The choice of solvent can also play a significant role, as it can influence the position of the keto-enol equilibrium. masterorganicchemistry.com For instance, less polar solvents tend to favor the internally hydrogen-bonded enol tautomer, which can affect the deprotonation and subsequent complexation rates. masterorganicchemistry.com

Ruthenium(II) complexes containing β-diketonate ligands, including analogues of this compound, have been extensively studied for their potential applications, such as in photosensitizers. nih.govrsc.orguark.edu The synthesis of these complexes often involves the reaction of a ruthenium precursor, such as Ru(bpy)₂Cl₂ (where bpy is 2,2'-bipyridine), with the β-diketone ligand. nih.govrsc.org The electronic properties of the resulting complexes can be fine-tuned by modifying the substituents on the β-diketonate ligand. rsc.org

For example, the introduction of trifluoromethyl groups, creating trifluorinated analogues, can significantly alter the electrochemical and photophysical properties of the ruthenium sensitizers. researchgate.netresearchgate.net These electron-withdrawing groups can modulate the redox potential of the ruthenium center, which is a critical parameter for applications in areas like solar energy conversion and biosensing. rsc.orgrsc.org Characterization of these complexes is typically carried out using techniques such as NMR spectroscopy, mass spectrometry, UV-vis spectroscopy, and cyclic voltammetry to confirm their structure and elucidate their electronic behavior. nih.govuark.edu

This compound and its derivatives readily form complexes with a variety of transition metals, including copper(II). mdpi.comnih.govmdpi.comnih.gov The synthesis of copper(II) complexes typically involves reacting a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, with the ligand in a suitable solvent like methanol (B129727) or ethanol. mdpi.comresearchgate.net The resulting complexes often exhibit a square planar or distorted octahedral geometry, with the β-diketonate ligands occupying the equatorial positions. researchgate.netrsc.orgresearchgate.net

Other transition metals like nickel(II), zinc(II), cadmium(II), and tin(II) also form stable complexes with similar β-diketone ligands. nih.gov The coordination geometry around the metal center in these complexes can vary, with tetrahedral geometries being common for Zn(II), Cd(II), and Sn(II), while Ni(II) can adopt square planar arrangements. researchgate.netnih.gov The study of these complexes is important for understanding fundamental coordination chemistry and for potential applications in catalysis and materials science. researchgate.netrsc.org

Structural Analysis of Coordination Complexes

The precise three-dimensional arrangement of atoms in these coordination complexes is determined through structural analysis techniques, with X-ray crystallography being the most definitive method.

In a related structure, dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II), the Cu(II) atom is in a distorted octahedral environment, coordinated to four oxygen atoms from two β-diketonate ligands in the equatorial plane and two nitrogen atoms from pyridine (B92270) molecules in the axial positions. researchgate.net Similarly, the crystal structure of ruthenium(II) complexes reveals how the β-diketonate ligand, along with other ligands like bipyridine, arranges around the central metal ion. rsc.orgcore.ac.uk These structural details are crucial for understanding the electronic properties and reactivity of the complexes. researchgate.netmdpi.commdpi.com

Below is a table summarizing selected crystallographic data for a related compound, 1,4-Bis(4-chlorophenyl)butane-1,4-dione. nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3663 (2) |

| b (Å) | 5.2532 (1) |

| c (Å) | 26.1125 (6) |

| β (°) | 95.272 (2) |

| Volume (ų) | 1415.97 (5) |

| Z | 4 |

| Data obtained from the crystallographic study of 1,4-Bis(4-chlorophenyl)butane-1,4-dione. nih.govresearchgate.net |

The following table presents selected bond lengths and angles for a representative copper(II) complex with a similar salicylaldiminato ligand, providing insight into the typical coordination geometry. rsc.org

| Bond/Angle | Value |

| Cu–O (Å) | 1.875, 1.906 |

| Cu–N (Å) | 1.918, 1.966 |

| O–Cu–O (angle, °) | 93.1 |

| N–Cu–N (angle, °) | 94.5 |

| O–Cu–N (angle, °) | 91.2, 92.6 |

| Data from a related bis-(N-ethylsalicylaldiminato)copper(II) complex. rsc.org |

Geometrical Optimization and Isomerization Studies

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for investigating the geometrical structures and isomerization pathways of coordination complexes. These theoretical studies provide valuable insights into the stability, electronic properties, and potential isomeric forms of metal complexes, complementing experimental findings. However, a comprehensive review of the scientific literature reveals a significant gap in the specific area of geometrical optimization and isomerization studies for metal complexes of this compound.

For analogous β-diketone ligands, such as 1-(n-pyridinyl)butane-1,3-diones, DFT calculations have been successfully employed to elucidate structures, tautomerism, and conformations. ruc.dkresearchgate.netnih.gov These studies typically involve optimizing the geometries of different possible isomers and tautomers to determine their relative energies and stabilities. ruc.dkresearchgate.netnih.gov For instance, research on 1-phenylbutane-1,3-dione highlights the predominance of the enol tautomer due to extended conjugation and intramolecular hydrogen bonding, a phenomenon that would also be relevant to its chlorophenyl derivative. stackexchange.com

Despite the utility of these computational methods, their specific application to the title compound's metal complexes is not documented in the accessible scientific literature. Consequently, there is no detailed research data, such as optimized geometrical parameters (bond lengths, angles) or energy profiles for isomerization pathways of metal complexes of this compound, to present in this section. The absence of such studies highlights a potential area for future research within the field of coordination chemistry.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are valuable for identifying the functional groups present in this compound and distinguishing between its tautomeric forms. The spectra exhibit characteristic vibrational bands for the carbonyl groups and other structural features.

The diketo tautomer shows two distinct C=O stretching vibrations in the region of 1700-1740 cm⁻¹. In contrast, the enol tautomer, which is stabilized by intramolecular hydrogen bonding, displays a lower frequency C=O stretching band, typically around 1600-1640 cm⁻¹, due to conjugation and hydrogen bonding. A broad O-H stretching band for the enolic hydroxyl group is also expected in the range of 2500-3200 cm⁻¹. The C-Cl stretching vibration of the chlorophenyl group is typically observed in the fingerprint region. For a similar compound, 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, characteristic IR bands have been reported, providing a reference for the expected vibrational modes. nist.gov

Table 3: Characteristic IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (diketo) | Stretching | 1700 - 1740 |

| C=O (enol, H-bonded) | Stretching | 1600 - 1640 |

| C=C (enol) | Stretching | 1540 - 1580 |

| O-H (enol, H-bonded) | Stretching | 2500 - 3200 (broad) |

| C-H (aromatic) | Stretching | ~3100 |

UV-Visible Spectroscopy for Electronic Transitions and Solvent Effects

UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is sensitive to the tautomeric equilibrium and solvent environment. The π → π* and n → π* transitions of the conjugated system in the enol form and the carbonyl groups in the keto form give rise to distinct absorption bands.

The enol form, with its extended conjugation, is expected to have a π → π* transition at a longer wavelength (λmax) compared to the keto form. The position and intensity of these absorption bands are influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In general, an increase in solvent polarity can lead to a shift in the absorption maximum. For conjugated systems, a bathochromic (red) shift is often observed in more polar solvents. The study of UV-Vis spectra in a range of solvents with varying polarities can, therefore, provide insights into the electronic structure and the relative stability of the tautomers in different environments.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, while High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable information about the compound's structure.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₁₀H₉ClO₂), which is approximately 196.63 g/mol . Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak will be observed, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for β-dicarbonyl compounds involve cleavage of the C-C bonds adjacent to the carbonyl groups. For this compound, characteristic fragment ions would include the 4-chlorobenzoyl cation ([C₇H₄ClO]⁺, m/z ≈ 139) and the acetyl cation ([CH₃CO]⁺, m/z = 43). chemguide.co.uklibretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 196/198 | [C₁₀H₉ClO₂]⁺ (Molecular Ion) |

| 139/141 | [C₇H₄ClO]⁺ (4-Chlorobenzoyl cation) |

| 111/113 | [C₆H₄Cl]⁺ (Chlorophenyl cation) |

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

Density Functional Theory (DFT) calculations are a powerful computational tool for investigating the structural, energetic, and spectroscopic properties of this compound. scispace.com These quantum chemical analyses provide a deeper understanding of the tautomeric equilibrium and help in the interpretation of experimental data.

DFT calculations can be employed to optimize the geometries of both the keto and enol tautomers, allowing for the determination of their relative stabilities. The calculated energy difference between the tautomers can be used to predict the equilibrium constant. Furthermore, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which aids in the assignment of experimental NMR spectra. nih.gov Vibrational frequencies can also be computed and compared with experimental IR and Raman spectra to validate the assignments of the observed bands. nist.gov

Moreover, DFT calculations can provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the electronic transitions observed in UV-Visible spectroscopy. The calculated molecular electrostatic potential (MEP) can help in understanding the reactive sites and intermolecular interactions of the molecule.

An in-depth examination of the chemical compound this compound reveals a complex molecular architecture amenable to advanced spectroscopic and computational analysis. These studies provide critical insights into the electronic properties, stability, reactivity, and solid-state behavior of the molecule.

Derivatives and Analogues of 1 4 Chlorophenyl Butane 1,3 Dione in Research

Synthesis and Biological Activities of Arylhydrazone Derivatives

Arylhydrazone derivatives of 1-(4-chlorophenyl)butane-1,3-dione are typically synthesized through the condensation reaction of the dione (B5365651) with a substituted arylhydrazine. This reaction readily forms the corresponding arylhydrazone, which incorporates the N-N linkage characteristic of this class of compounds.

These derivatives have garnered attention for their wide-ranging biological activities. scielo.brsigmaaldrich.com The presence of the azomethine group (-C=N-NH-) is a key structural feature that contributes to their pharmacological effects. scielo.br Research has shown that arylhydrazone derivatives can exhibit significant antimicrobial and anticancer properties. nih.gov For instance, certain hydrazone derivatives have demonstrated notable antibacterial activity against various strains of bacteria and have also been investigated for their antifungal potential. mdpi.com The biological activity of these compounds is often influenced by the nature of the substituent on the aryl ring of the hydrazone moiety.

| Derivative Class | Synthesis Method | Key Biological Activities |

| Arylhydrazones | Condensation of this compound with arylhydrazines. | Antimicrobial, Anticancer |

Pyrazole (B372694) Derivatives as Cyclooxygenase (COX) Inhibitors

The reaction of 1,3-dicarbonyl compounds like this compound with hydrazine (B178648) or its derivatives is a classic and efficient method for the synthesis of pyrazoles, a class of five-membered heterocyclic compounds. wikipedia.orgresearchgate.net This cyclocondensation reaction, a variation of the Knorr pyrazole synthesis, allows for the creation of a diverse range of substituted pyrazoles. semanticscholar.org

A significant area of research for pyrazole derivatives has been their activity as cyclooxygenase (COX) inhibitors. The COX enzymes, particularly COX-2, are key targets for anti-inflammatory drugs. Several pyrazole-based compounds have been developed as selective COX-2 inhibitors, with the well-known drug Celecoxib being a prominent example. Research has explored the synthesis of pyrazole derivatives from this compound and their subsequent evaluation for COX inhibitory activity. For example, the pyrazole derivative SC-236, which is 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1-pyrazol-1-yl]benzenesulfonamide, is a highly selective COX-2 inhibitor. nih.gov The anti-inflammatory effect of such compounds is attributed to their ability to suppress the production of prostaglandins, which are key mediators of inflammation. nih.gov

| Pyrazole Derivative | Starting Material | Biological Target | Notable Finding |

| 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1-pyrazol-1-yl]benzenesulfonamide (SC-236) | This compound precursor | COX-2 | Highly selective COX-2 inhibitor with anti-inflammatory properties. nih.gov |

| 1-Phenylpyrazolo[3,4-d]pyrimidine derivatives | Substituted pyrazoles | COX-1 and COX-2 | Showed potent and selective inhibition of the COX-2 isozyme. wikipedia.org |

Substituted 2-Benzylidenebutane-1,3-dione Derivatives

The synthesis of 2-benzylidenebutane-1,3-dione derivatives involves the Knoevenagel condensation of this compound with a substituted benzaldehyde. This reaction typically occurs at the active methylene (B1212753) group (the CH2 group flanked by the two carbonyls) of the dione.

These derivatives have been investigated for their potential as anticancer and antimicrobial agents. researchgate.netgoogle.com The introduction of the benzylidene moiety can significantly influence the biological properties of the parent compound. For instance, studies on various benzylidene derivatives have demonstrated their potential to inhibit the growth of cancer cell lines and to exhibit activity against a range of microbial pathogens. researchgate.netnih.gov The specific biological effects are often dependent on the substitution pattern on the benzylidene ring.

Fluorinated and Brominated Analogues

The introduction of halogen atoms, particularly fluorine and bromine, into the structure of this compound can lead to analogues with altered physicochemical and biological properties. Fluorination, for example, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The synthesis of fluorinated analogues can be achieved through various methods, including the use of fluorinated building blocks. For instance, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177) has been synthesized as a useful intermediate for celecoxib. organic-chemistry.org Similarly, brominated analogues such as 1-(4-bromophenyl)butane-1,3-dione (B1269537) have been synthesized and characterized. organic-chemistry.org The synthesis of these halogenated analogues allows for the exploration of structure-activity relationships and the development of compounds with potentially improved pharmacological profiles.

| Halogenated Analogue | Halogen | Key Research Finding |

| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | Fluorine | Useful synthetic intermediate for the anti-inflammatory drug celecoxib. organic-chemistry.org |

| 1-(4-Bromophenyl)butane-1,3-dione | Bromine | Synthesized and characterized as a chemical intermediate. organic-chemistry.org |

1,4-Dicarbonyl Compounds Derived from this compound

While this compound is a 1,3-dicarbonyl compound, it can be used as a precursor to synthesize 1,4-dicarbonyl compounds. These 1,4-dicarbonyl compounds are valuable intermediates in organic synthesis, particularly for the preparation of five-membered heterocyclic compounds like furans, pyrroles, and thiophenes through the Paal-Knorr synthesis. semanticscholar.orgresearchgate.net

One example of a 1,4-dicarbonyl compound that can be conceptually derived is 1,4-bis(4-chlorophenyl)butane-1,4-dione. researchgate.net The synthesis of such compounds can be achieved through various synthetic routes. Once formed, these 1,4-dicarbonyls can undergo cyclization reactions in the presence of appropriate reagents to yield a variety of heterocyclic structures. For instance, reaction with a primary amine leads to the formation of a substituted pyrrole, while treatment with a dehydrating agent can produce a furan (B31954). semanticscholar.orgresearchgate.net

| 1,4-Dicarbonyl Compound | Synthetic Utility | Key Reaction |

| 1,4-Bis(4-chlorophenyl)butane-1,4-dione | Intermediate for heterocyclic synthesis | Paal-Knorr Synthesis |

Applications of 1 4 Chlorophenyl Butane 1,3 Dione in Advanced Research

Pharmaceutical and Agrochemical Research

The structural motif of 1-(4-chlorophenyl)butane-1,3-dione is a key building block in the synthesis of a variety of heterocyclic compounds, which are widely investigated in pharmaceutical and agrochemical research. The presence of the chlorophenyl group and the dione (B5365651) functionality allows for diverse chemical modifications, leading to derivatives with a wide spectrum of biological activities.

While direct studies on the anticancer properties of this compound are limited, its derivatives have shown significant promise in this area. For instance, novel 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives have been synthesized and evaluated for their ability to inhibit the growth of human cancer cell lines. researchgate.net One particular derivative demonstrated potent activity, with IC50 values ranging from 5.1 to 10.1 μM across different cancer cell lines. researchgate.net Further investigation revealed that this compound could induce cellular apoptosis, the process of programmed cell death, by activating caspases-9 and 3. researchgate.net In vivo studies on human gastric cancer cells also showed a reduction in tumor growth. researchgate.net

Similarly, other related structures, such as 1,4-dihydropyridine-based 1,2,3-triazole derivatives, have exhibited significant antiproliferative activity against colorectal adenocarcinoma cells, inducing cell death through apoptosis. mdpi.com The mechanism of action for some of these compounds involves cell cycle arrest at the G2/M phase. mdpi.com The anticancer potential of these derivatives underscores the importance of the this compound scaffold in designing new therapeutic agents.

Table 1: Anticancer Activity of a Representative Pyrazolidine-3,5-dione Derivative

| Cell Line | IC50 (μM) |

|---|---|

| MGC-803 | 5.1 |

| Bcap-37 | 6.2 |

| A549 | 10.1 |

| MCF-7 | >20 |

Data sourced from a study on novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. researchgate.net

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key enzymes in the synthesis of prostaglandins, mediators of inflammation, pain, and fever. jpp.krakow.pl The inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). jpp.krakow.plnih.gov COX-1 is typically involved in maintaining normal physiological functions, while COX-2 is upregulated during inflammation. jpp.krakow.pl

Research into selective COX-2 inhibitors is driven by the desire to create anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. mdpi.com While direct studies on the COX inhibitory activity of this compound are not widely available, its structural framework is present in compounds designed as potential COX inhibitors. The development of selective inhibitors often relies on exploiting the subtle structural differences between the active sites of COX-1 and COX-2. mdpi.com

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov While there is limited direct evidence of the antimicrobial properties of this compound itself, a closely related compound, 4,4,4-trichloro-1-(4-chlorophenyl)butane-1,3-dione, has demonstrated significant antimicrobial and antifungal activities. google.com This derivative has shown inhibitory and bactericidal effects against a range of both standard and hospital-acquired bacterial strains. google.com

For example, it was found to be highly active against Staphylococcus epidermidis and Staphylococcus saprophyticus, with bactericidal effects observed at concentrations of 15.6 μg/ml and 31.2 μg/ml, respectively. google.com The compound also inhibited the growth of Bacillus subtilis and Bacillus cereus at low concentrations. google.com The structural similarity suggests that the core this compound structure may contribute to these antimicrobial properties.

Table 2: Antimicrobial Activity of 4,4,4-trichloro-1-(4-chlorophenyl)butane-1,3-dione

| Microorganism | Inhibitory Concentration (μg/ml) | Bactericidal Concentration (μg/ml) |

|---|---|---|

| Streptococcus faecalis | 7.8 | 15.6 |

| Staphylococcus aureus | 7.8 | 15.6 |

| Staphylococcus epidermidis | 3.9 | 15.6 |

| Staphylococcus saprophyticus | 7.8 | 31.2 |

| Bacillus subtilis | 7.8 | 250.0 |

| Bacillus cereus | 31.2 | 250.0 |

| Escherichia coli | 250.0 | 500.0 |

| Salmonella enteritidis | 125.0 | 250.0 |

Data from a patent describing the biological activities of the trichlorinated derivative. google.com

A patent for the related compound, 4,4,4-trichloro-1-(4-chlorophenyl)butane-1,3-dione, also reports analgesic properties. google.com This suggests that the molecular framework of this compound may be a useful starting point for the development of new pain-relieving medications. The dual antimicrobial and analgesic activities of this derivative indicate the potential for creating multifunctional therapeutic agents based on this chemical structure. google.com

The core structure of this compound is a versatile platform in drug discovery and development. Its ability to be chemically modified allows for the synthesis of libraries of compounds that can be screened for activity against various biological targets. For example, derivatives have been designed and synthesized to target specific enzymes and receptors.

In the pursuit of new treatments for diabetes, derivatives of this compound have been investigated as inhibitors of dipeptidyl peptidase IV (DPP4), a validated target for antidiabetic drugs. nih.gov Similarly, in the field of neuroscience, arylpiperazine derivatives, which can be synthesized from precursors related to this compound, have been studied for their selective binding to dopamine (B1211576) D3 and D2 receptors, which are targets for treating substance abuse and neuropsychiatric disorders. acs.org These examples highlight the role of the this compound scaffold in generating novel molecules with specific biological activities.

Material Science Applications

In the realm of material science, β-dicarbonyl compounds like this compound are known for their ability to form stable complexes with a wide range of metal ions. This property makes them useful as ligands in coordination chemistry. The resulting metal complexes can exhibit interesting properties, such as catalytic activity, specific magnetic or optical characteristics, and utility as precursors for the synthesis of advanced materials.

While specific applications of this compound in material science are not extensively documented in publicly available research, the fundamental chemistry of β-diketones suggests potential uses. For instance, related compounds are used in the synthesis of metal-organic frameworks (MOFs) and as catalysts in organic reactions. The chlorophenyl group in this compound can also influence the packing of molecules in the solid state, a key aspect of crystal engineering, which aims to design new materials with desired physical and chemical properties.

Development of Advanced Materials with Unique Electronic Properties

The quest for advanced materials with tailored electronic properties is a cornerstone of modern materials science. While direct research on this compound for this specific application is not extensively documented in publicly available literature, its derivatives are being explored for their potential in creating materials with unique electronic characteristics. The core structure of this diketone allows for the synthesis of various heterocyclic compounds and coordination complexes. These resulting materials often exhibit interesting photophysical and electrochemical properties, which are fundamental to the development of advanced electronic materials. The introduction of the chlorophenyl group can influence the electronic nature of these materials, potentially leading to applications in areas such as organic electronics and sensor technology. Further investigation into the electronic properties of polymers and metal-organic frameworks derived from this compound could unveil new avenues for its application in this high-tech field.

Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising and cost-effective alternative to conventional silicon-based solar cells. A critical component of a DSSC is the sensitizer (B1316253), a dye that absorbs light and injects electrons into a semiconductor material. While direct application of this compound as a sensitizer has not been prominently reported, its role as a precursor in the synthesis of potential sensitizer dyes is an area of interest. Organic dyes used in DSSCs often feature a donor-π-acceptor (D-π-A) structure to facilitate efficient charge separation. The 1,3-dione moiety can be a starting point for constructing the acceptor part of such dyes. For instance, furan-containing organic dyes have been explored for their use in DSSCs. researchgate.net Given that 1,3-diketones can be used to synthesize furan (B31954) derivatives, this compound could serve as a valuable building block in the development of novel, efficient, and cost-effective sensitizers for the next generation of solar cells.

Synthetic Organic Chemistry: Building Blocks and Intermediates

In the realm of synthetic organic chemistry, this compound stands out as a versatile and valuable building block. Its bifunctional nature, possessing two carbonyl groups, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of more complex molecules. The presence of the reactive methylene (B1212753) group flanked by the two carbonyls provides a site for various condensation and substitution reactions. This reactivity is harnessed to construct a variety of cyclic and heterocyclic systems, demonstrating the compound's significance in creating diverse molecular architectures.

Precursor for Indane-1,3-dione Derivatives

Indane-1,3-dione and its derivatives are an important class of compounds with a wide array of applications, including in the development of pharmaceuticals and dyes. nih.govnih.govencyclopedia.pubresearchgate.netmdpi.com The synthesis of substituted indane-1,3-diones often involves the cyclization of appropriate precursors. While the direct conversion of this compound to an indane-1,3-dione derivative is not a standard named reaction, intramolecular cyclization reactions of suitably modified derivatives of this compound could potentially lead to the formation of the indane-1,3-dione core. For instance, creating a linkage from the phenyl ring to the terminal methyl group of the butane (B89635) chain would set the stage for a cyclization reaction to form the five-membered ring characteristic of indane-1,3-diones. General methods for synthesizing indane-1,3-dione compounds include the condensation of phthalate (B1215562) esters with compounds containing an active methylene group, followed by hydrolysis and decarboxylation. google.com Exploring synthetic routes that utilize this compound as a starting material could offer new pathways to novel substituted indane-1,3-dione derivatives with potentially interesting properties.

Synthesis of Substituted Furans, Pyrroles, and Thiophenes

The synthesis of five-membered heterocyclic compounds such as furans, pyrroles, and thiophenes is of great importance in medicinal chemistry and materials science. The Paal-Knorr synthesis is a classic and widely used method for the preparation of these heterocycles from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org Although this compound is a 1,3-diketone, it can be a precursor to the necessary 1,4-dicarbonyl intermediate required for the Paal-Knorr reaction.

Furthermore, there are several modern synthetic methods that utilize 1,3-diketones directly for the synthesis of these heterocycles. acs.orgnih.govresearchgate.netyoutube.comscribd.comresearchgate.netorganic-chemistry.orgresearchgate.netacs.org For instance, the reaction of 1,3-diketones with other reagents can lead to the formation of the furan, pyrrole, or thiophene (B33073) ring system.

Furans: Substituted furans can be synthesized from 1,3-dicarbonyl compounds and α-halo ketones in what is known as the Feist-Benary furan synthesis. youtube.com Additionally, various catalytic systems, including those based on iron, have been developed for the synthesis of furans from 1,3-diketones and other starting materials. organic-chemistry.org

Pyrroles: The synthesis of pyrroles from 1,3-diketones can be achieved through various multicomponent reactions. For example, a ytterbium-catalyzed reaction of a primary amine, furfural, and a 1,3-diketone can produce 1,3-diketone-linked N-substituted pyrroles. acs.org

Thiophenes: The Gewald synthesis is a well-known method for preparing substituted thiophenes, which can start from a ketone or β-ketoester, a compound with an active methylene group, and elemental sulfur. While not a direct use of a 1,3-diketone, the reactivity of the dione can be harnessed to generate suitable precursors for thiophene synthesis. youtube.com

Corrosion Inhibition Studies

The protection of metals from corrosion is a critical industrial and scientific challenge. Organic compounds, particularly those containing heteroatoms and π-electrons, are often effective corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

While direct studies on this compound as a corrosion inhibitor are not widely published, research on its derivatives has shown promising results. For example, derivatives of 1-phenylamino-3-(4-phenylthiosemicarbazone)-butane-I,3-dione have been investigated as corrosion inhibitors for C-steel in acidic chloride solutions. nih.govresearchgate.netcapes.gov.br Similarly, other compounds containing the 4-chlorophenyl moiety have been shown to be effective corrosion inhibitors for various metals and alloys. For instance, 3-(4-chlorophenyl)-7-methyl-5H- acs.orgnih.govyoutube.comtriazolo[3,4-b] acs.orgresearchgate.netyoutube.comthiadiazin-6(7H)-one has been evaluated as a corrosion inhibitor for copper in nitric acid. idk.org.rsresearchgate.net Another study investigated the corrosion inhibition effect of 2,8-bis(4-chlorophenyl)-3-hydroxy-4,6-dioxo-4,6-dihydropyrimido[2,1-b] acs.orgresearchgate.netthiazine-7-carbonitrile on carbon steel in hydrochloric acid solution. researchgate.net

These studies suggest that the structural features of this compound, namely the aromatic ring, the chlorine atom, and the dicarbonyl functionality, could contribute to its potential as a corrosion inhibitor. The lone pairs of electrons on the oxygen and chlorine atoms, as well as the π-electrons of the phenyl ring, can interact with the vacant d-orbitals of metal atoms, facilitating adsorption onto the metal surface. Further electrochemical and theoretical studies on this compound itself are warranted to fully explore its corrosion inhibition capabilities.

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)butane-1,3-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen condensation between 4-chlorophenylacetyl chloride and methyl acetoacetate under basic conditions. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio), temperature (60–80°C), and catalyst selection (e.g., NaH or KOtBu). Post-synthesis purification via recrystallization (ethanol/water) yields >90% purity . For scaled synthesis, solvent systems like ethyl acetate/water mixtures improve yield (up to 90%) and reduce side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR confirm the diketone structure (e.g., carbonyl peaks at δ 190–200 ppm for C).

- IR : Strong C=O stretching vibrations at 1700–1750 cm.

- X-ray crystallography : Resolves crystal packing and bond lengths (e.g., C=O bond ~1.21 Å) .

- HPLC : Quantifies purity (>95% achievable with C18 columns, acetonitrile/water mobile phase) .

Q. How should this compound be stored to ensure stability, and what are its key degradation pathways?

Store under inert gas (N/Ar) at –20°C to prevent hydrolysis or oxidation. Degradation occurs via enol-keto tautomerization under acidic/basic conditions, detectable by NMR peak broadening. Thermal stability tests (TGA/DSC) show decomposition >200°C . Avoid prolonged exposure to light (UV-sensitive) .

Q. What are the primary applications of this compound in synthetic chemistry?

It serves as a versatile building block for:

- Heterocycles : Pyrazoles and isoxazoles via cyclocondensation with hydrazines/hydroxylamines .

- Coordination complexes : Chelates with transition metals (e.g., Cu) for catalytic applications .

- Pharmaceutical intermediates : Functionalization via nucleophilic substitution at the 4-chlorophenyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies (e.g., melting points ranging 112–116°C vs. 105–110°C) arise from polymorphic forms or impurities. Use DSC to identify polymorphs and HPLC-MS to detect trace impurities. Cross-validate spectral data with computational tools (e.g., DFT-predicted IR/NMR) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Impurities like 4-chlorophenylacetic acid (hydrolysis byproduct) require HPLC-DAD/ELSD for detection (LOD ~0.1%). For metal residues (e.g., Na from synthesis), ICP-MS ensures compliance with pharmacopeial limits (<10 ppm) .

Q. How can derivatization of this compound expand its utility in medicinal chemistry?

Q. What solvent systems optimize the compound’s reactivity in multicomponent reactions (MCRs)?

Polar aprotic solvents (DMF, THF) enhance MCR efficiency (e.g., Biginelli reactions). Ethyl acetate/water biphasic systems reduce side reactions in scale-up . Solvent-free conditions (ball milling) achieve ~85% yield in cyclocondensation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.